Ethyl N,N-bis(2-chloroethyl)carbamate
Description
Historical Trajectory of Carbamate (B1207046) Compound Research
The investigation into carbamate compounds began in the 19th century with the isolation of physostigmine, a naturally occurring methyl carbamate ester, from the Calabar bean (Physostigma venenosum) in 1864. mhmedical.comnih.gov Initially used to treat glaucoma, its applications later expanded. mhmedical.comnih.gov The broader utility of carbamate compounds accelerated in the 1930s with the synthesis of aliphatic esters of carbamic acid, which led to the development of carbamate pesticides, first marketed as fungicides. mhmedical.com By the 1950s, carbamates were in widespread agricultural use as pesticides and insecticides, with carbaryl (B1668338) being registered in the USA in 1959. nih.gov
In modern medicinal chemistry, the carbamate group is recognized for its valuable properties. researchgate.net Carbamate derivatives are noted for their chemical and proteolytic stability and their ability to penetrate cell membranes. researchgate.net This has led to their incorporation into many approved drugs for a variety of diseases, where the carbamate moiety can play a role in drug-target interactions or be used to improve the biological activity and bioavailability of parent molecules. researchgate.netresearchgate.net Carbamates are formally derivatives of carbamic acid and are characterized by the >N−C(=O)−O− functional group. wikipedia.org Synthetic routes to carbamate esters often involve the reaction of chloroformates with amines or the alcoholysis of carbamoyl (B1232498) chlorides. wikipedia.org
Evolution of Research on Bis(2-chloroethyl)amine (B1207034) Derivatives in Chemical Biology
The origins of bis(2-chloroethyl)amine derivatives, commonly known as nitrogen mustards, are rooted in chemical warfare research during World War I and II. mdpi.com Sulfur mustards were noted to cause lymphoid atrophy, which prompted investigations into the related but less toxic nitrogen mustards for potential therapeutic applications. oncohemakey.com In 1942, researchers discovered that bis(2-chloromethyl) methylamine (B109427) possessed anticancer effects. mdpi.com Subsequent clinical trials in patients with lymphomas demonstrated tumor regression, which catalyzed the search for more effective and less toxic chemical agents for cancer therapy. mdpi.comoncohemakey.com
The characteristic chemical feature of all nitrogen mustards is the bis(2-chloroethyl) group. nih.gov Their mechanism of action involves an intramolecular reaction where one of the chloroethyl side chains forms a highly reactive aziridinium (B1262131) (ethylenimmonium) ion. mdpi.comnih.gov This electrophilic intermediate serves as the direct alkylating agent, readily reacting with nucleophilic sites on biological molecules, most notably the N-7 position of guanine (B1146940) in DNA. mdpi.comresearchgate.net The formation of a second aziridinium ion by the other chloroethyl arm allows the molecule to alkylate a second site, leading to the formation of DNA cross-links. oncohemakey.com Research in this area has focused on synthesizing thousands of derivatives by modifying the third substituent on the nitrogen atom to alter the molecule's stability, reactivity, and transport properties. mdpi.comnih.gov This has led to the development of widely used agents such as cyclophosphamide (B585) and chlorambucil. mdpi.comnih.gov The compound bis(2-chloroethyl)amine serves as a key precursor and intermediate in the synthesis of these alkylating agents. scimplify.com
Positioning Ethyl N,N-bis(2-chloroethyl)carbamate within Alkylating Agent Research
This compound is a molecule that combines the key functional group of nitrogen mustards with a carbamate moiety. It is specifically an ethyl ester of N,N-bis(2-chloroethyl)carbamic acid. drugfuture.com Its position within the broader field of alkylating agent research is best understood as part of the effort to modulate the reactivity of the core bis(2-chloroethyl)amine structure.
The nitrogen atom in classic nitrogen mustards like mechlorethamine (B1211372) (which has a methyl group) is highly nucleophilic, leading to rapid formation of the aziridinium ion and high chemical reactivity. By replacing the methyl group with an electron-withdrawing group, such as the ethoxycarbonyl group (i.e., the ethyl carbamate moiety), the nucleophilicity of the nitrogen is reduced. This modification is a deliberate strategy to decrease the molecule's reactivity, potentially creating a more stable compound that can be delivered more effectively to target sites before activation.
This approach is exemplified by the approved drug estramustine, a synthetic agent that combines estradiol (B170435) with a nitrogen mustard via a carbamate link. mdpi.com In estramustine, the carbamate serves to connect the alkylating warhead to a steroid carrier, which facilitates selective uptake. mdpi.com The synthesis of this compound, which can be achieved by reacting bis(2-chloroethyl)amine hydrochloride with ethyl chloroformate in the presence of a base like potassium carbonate, represents a fundamental application of this design principle. chemicalbook.com It is an archetypal example of a nitrogen mustard derivative where the carbamate group directly modifies the electronic properties of the pharmacophore, placing it squarely within the historical research trajectory of developing more controlled and potentially more selective alkylating agents.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5467-15-2 | drugfuture.comchemicalbook.comchemicalbook.com |
| Molecular Formula | C₇H₁₃Cl₂NO₂ | chemicalbook.comuni.lu |
| Molecular Weight | 214.09 g/mol | chemicalbook.com |
| Synonyms | Bis(2-chloroethyl)carbamic acid ethyl ester | drugfuture.com |
| InChIKey | LKVXSBPPCRGKIF-UHFFFAOYSA-N | uni.lu |
| Common Precursors | Bis(2-chloroethyl)amine hydrochloride, Ethyl chloroformate | chemicalbook.com |
Table of Compounds Mentioned
| Compound Name | Classification / Context |
|---|---|
| Acrolein | Toxic byproduct of cyclophosphamide metabolism. nih.gov |
| Bendamustine | A nitrogen mustard alkylating agent. nih.gov |
| Bis(2-chloroethyl)amine | The core chemical structure of many nitrogen mustards. scimplify.com |
| Busulfan | An alkyl sulfonate type of alkylating agent. nih.gov |
| Carbaryl | An early synthetic carbamate pesticide. mhmedical.comnih.gov |
| Carmustine (BCNU) | An N-nitrosourea alkylating agent. nih.gov |
| Chlorambucil | A nitrogen mustard derivative used in therapy. nih.govresearchgate.net |
| Cyclophosphamide | A phosphoramide (B1221513) mustard prodrug and widely used alkylating agent. mdpi.comnih.gov |
| Dacarbazine | A diazomethane-forming prodrug with alkylating activity. nih.gov |
| Estramustine | A nitrogen mustard derivative linked to estradiol via a carbamate. mdpi.comnih.gov |
| Ethyl chloroformate | A reagent used in the synthesis of carbamates. chemicalbook.comorgsyn.org |
| This compound | The subject of this article. |
| Ifosfamide | A phosphoramide mustard and analog of cyclophosphamide. mdpi.com |
| Mechlorethamine | The original nitrogen mustard alkylating agent. oncohemakey.comnih.gov |
| Melphalan | A nitrogen mustard derivative of the amino acid phenylalanine. nih.gov |
| Physostigmine | A naturally occurring carbamate alkaloid. mhmedical.comnih.gov |
| Temozolomide | A diazomethane-forming prodrug with alkylating activity. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N,N-bis(2-chloroethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2NO2/c1-2-12-7(11)10(5-3-8)6-4-9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVXSBPPCRGKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203127 | |
| Record name | Carbamic acid, bis(2-chloroethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-15-2 | |
| Record name | Ethyl N,N-bis(2-chloroethyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urethane mustard | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, bis(2-chloroethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N,N-bis(2-chloroethyl)carbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFC9H74WS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Ethyl N,n Bis 2 Chloroethyl Carbamate
Advanced Synthetic Routes and Mechanistic Investigations
The synthesis of Ethyl N,N-bis(2-chloroethyl)carbamate is centered on the precise formation of two key structural features: the N,N-bis(2-chloroethyl)amine moiety and the ethyl carbamate (B1207046) group. Research in this area focuses on efficient and high-yield methodologies for constructing these components.
The formation of the N,N-bis(2-chloroethyl)amine core is most commonly achieved not by direct alkylation of a primary amine, but by the chemical modification of a pre-formed diethanolamine (B148213) backbone. The direct bis-alkylation of ammonia (B1221849) or a primary amine with a 2-chloroethylating agent is often challenging, leading to multiple products and difficulties in controlling the degree of alkylation. researchgate.net
The predominant and more controlled strategy involves the conversion of the hydroxyl groups of a diethanolamine derivative into chlorides. This is typically accomplished through reaction with a chlorinating agent like thionyl chloride or phosphorus oxychloride. This foundational reaction is discussed in detail in the synthesis of the precursor compound, N-unsubstituted bis(2-chloroethyl)amine (B1207034) (see Section 2.2.1), which serves as the immediate antecedent to the final carbamate product.
The most direct and widely reported method for synthesizing this compound involves the formation of the carbamate bond through nucleophilic acyl substitution. This is achieved by reacting bis(2-chloroethyl)amine with an activated ethyl carboxylate derivative, most commonly ethyl chloroformate. chemicalbook.comwikipedia.org
In a typical procedure, bis(2-chloroethyl)amine hydrochloride, the stable salt form of the amine, is treated with a base to generate the free secondary amine in situ. chemicalbook.comchemicalbook.com This nucleophilic amine then attacks the electrophilic carbonyl carbon of ethyl chloroformate. The chloride ion is displaced, forming the stable ethyl carbamate product. Common bases used for this transformation include potassium carbonate and triethylamine (B128534). chemicalbook.comchemicalbook.com The reaction is often carried out in a polar aprotic solvent such as acetone (B3395972) or dichloromethane. chemicalbook.comchemicalbook.com One reported synthesis using this method achieved a quantitative yield. chemicalbook.com
An analogous reaction can be performed with benzyl (B1604629) chloroformate to yield the corresponding benzyl carbamate, demonstrating the versatility of this approach for installing different carbamate protecting groups on the bis(2-chloroethyl)amine core. chemicalbook.com
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Bis(2-chloroethyl)amine hydrochloride | Ethyl chloroformate | Potassium carbonate | Acetone | Heated under reflux for 4 hours | 100% | chemicalbook.com |
| Bis(2-chloroethyl)amine hydrochloride | Benzyl chloroformate | Triethylamine | Dichloromethane | Stirred at room temperature | 95.5% | chemicalbook.com |
Alternative, though less common, methods for forming N-substituted ethyl carbamates include the reaction of an isocyanate with an alcohol or the use of Reformatzky reagents with isocyanates in solvents like tetrahydrofuran. google.com
The concepts of regioselective synthesis and stereochemical control are not applicable to the synthesis of this compound. The molecule is achiral, possessing no stereocenters, and exhibits C₂ᵥ symmetry. The two 2-chloroethyl groups attached to the nitrogen atom are chemically identical. Consequently, reactions at these positions are not subject to regioselectivity, and there is no stereochemistry to control during the synthesis. The key carbamate-forming reaction occurs exclusively at the single secondary nitrogen atom of the precursor.
Precursor Chemistry and Intermediate Compound Synthesis Research
The primary precursor for this compound is bis(2-chloroethyl)amine. It is most commonly synthesized and handled in its more stable hydrochloride salt form. chemicalbook.com The principal synthetic route involves the reaction of diethanolamine with an excess of a chlorinating agent, typically thionyl chloride (SOCl₂). chemicalbook.com The reaction is generally performed in a chlorinated solvent like dichloroethane. chemicalbook.com Thionyl chloride efficiently converts both hydroxyl groups of diethanolamine into chlorides via a nucleophilic substitution mechanism, with some procedures reporting a quantitative yield of the resulting bis(2-chloroethyl)amine hydrochloride. chemicalbook.com
Table 2: Synthesis of Bis(2-chloroethyl)amine Hydrochloride
| Starting Material | Reagent | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Diethanolamine | Thionyl chloride | Dichloroethane | Refluxing for 3 hours | Quantitative | chemicalbook.com |
In terms of reactivity, the hydrochloride salt is stable for storage but the amine must be liberated for it to function as a nucleophile. google.com In subsequent reactions, such as the formation of the carbamate, a base is added to the reaction mixture to neutralize the HCl salt and generate the free bis(2-chloroethyl)amine in situ. chemicalbook.comgoogle.com Tertiary amines like triethylamine or inorganic bases such as potassium carbonate are effective for this purpose. chemicalbook.comchemicalbook.com This step is critical for reactions where the nitrogen atom acts as a nucleophile, for example, in reactions with phosphorus oxychloride or chloroformates. chemicalbook.comgoogle.com
For the synthesis of the target carbamate, an "activated" form of an ethyl carboxylate is required to react with the relatively stable secondary amine precursor. The most common and commercially available activated species for this purpose is ethyl chloroformate (ClCO₂Et). wikipedia.org It is considered an activated ethyl carboxylate because the chloride atom is an excellent leaving group, which greatly enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the amine. wikipedia.orgorgsyn.org
Another method for activating a carboxyl group involves the use of ethyl chloroformate to form a mixed carbonic-carboxylic anhydride (B1165640). researchgate.net In this approach, a carboxylic acid is treated with ethyl chloroformate and a base, such as triethylamine. researchgate.net This creates a highly reactive anhydride intermediate, which can then readily react with an amine. While often used in peptide coupling and amide synthesis, this methodology highlights another way ethyl chloroformate serves to activate a carboxylate moiety for subsequent amination or carbamoylation reactions. researchgate.net
Table 3: Common Activated Carboxylate Species for Amine Acylation
| Activating Agent Class | Specific Example | Typical Use | Reference |
|---|---|---|---|
| Acyl Halide | Ethyl Chloroformate | Direct formation of carbamates with amines | wikipedia.orgresearchgate.net |
| Mixed Anhydride | Mixed Carbonic-Carboxylic Anhydride | Amide/peptide bond formation from carboxylic acids | researchgate.net |
Compound Reference Table
Derivatization Strategies for Structural Modification and Analog Generation of this compound
The core structure of this compound, featuring a central carbamate linkage and the reactive bis(2-chloroethyl)amino moiety, serves as a versatile scaffold for chemical modification. Derivatization strategies are primarily aimed at modulating the compound's reactivity, selectivity, and other physicochemical properties through systematic structural alterations. These modifications typically focus on three key areas: the alkyl ester portion of the carbamate, the chloroethyl chains, and the introduction of new functional groups, including heteroatoms.
Exploration of Alkyl Ester Substituent Variations in Carbamate Moiety
A primary strategy for modifying the parent compound involves altering the ethyl ester group of the carbamate function. This is generally achieved by reacting bis(2-chloroethyl)amine or its hydrochloride salt with various alkyl or aryl chloroformates. chemicalbook.com This approach allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex aryl and benzylic groups, thereby influencing properties such as lipophilicity and metabolic stability.
For instance, the synthesis of the tert-butyl analog, tert-Butyl N,N-bis(2-chloroethyl)carbamate, is accomplished by reacting bis(2-chloroethyl)amine hydrochloride with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine. chemicalbook.com The bulkier tert-butyl group can alter the molecule's steric profile and electronic distribution compared to the ethyl group. Similarly, the benzyl ester, Benzyl N,N-bis(2-chloroethyl)carbamate, has been synthesized, introducing an aromatic ring into the structure which can participate in different biological interactions. The general synthetic principle remains consistent: the nucleophilic nitrogen of bis(2-chloroethyl)amine attacks the electrophilic carbonyl carbon of a chloroformate or a related acylating agent.
| Compound Name | Ester Substituent | CAS Number | Molecular Formula | Key Reagent for Synthesis |
|---|---|---|---|---|
| This compound | Ethyl | 5467-15-2 | C7H13Cl2NO2 | Ethyl chloroformate chemicalbook.com |
| tert-Butyl N,N-bis(2-chloroethyl)carbamate | tert-Butyl | 118753-70-1 | C9H17Cl2NO2 | Di-tert-butyl dicarbonate chemicalbook.com |
| Benzyl N,N-bis(2-chloroethyl)carbamate | Benzyl (Phenylmethyl) | 72791-76-5 | C12H15Cl2NO2 | Benzyl chloroformate |
Investigation of Chloroethyl Chain Modifications and Cyclization Tendencies
The bis(2-chloroethyl)amino group is the pharmacophore responsible for the alkylating properties of nitrogen mustards. wikipedia.org Its reactivity is dominated by the intramolecular cyclization of one of the chloroethyl chains. The nitrogen atom acts as an internal nucleophile, displacing the chloride leaving group to form a highly strained and electrophilic three-membered aziridinium (B1262131) ion. wikipedia.org This cyclic intermediate is the key reactive species that subsequently alkylates nucleophilic sites on other molecules, such as the N7 position of guanine (B1146940) in DNA. wikipedia.org
Reaction Pathway: Aziridinium Ion Formation
Introduction of Heteroatomic Functionalities
A sophisticated derivatization strategy involves incorporating additional heteroatoms, such as phosphorus or sulfur, into the molecular structure, leading to analogs with fundamentally different chemical properties. This approach often uses bis(2-chloroethyl)amine as a starting material to build more complex structures.
One of the most prominent examples is the synthesis of cyclophosphamide (B585), where the N,N-bis(2-chloroethyl)amino moiety is attached to a cyclic phosphorinane ring. google.com The synthesis involves the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with phosphorous oxychloride, followed by cyclocondensation with 3-aminopropan-1-ol. google.comgoogle.com In this molecule, the nitrogen mustard is part of a phosphoramide (B1221513) structure.
Another class of derivatives involves the introduction of a sulfur atom, creating sulfamide (B24259) analogs. For example, compounds such as tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate have been synthesized. researchgate.net These molecules contain a sulfamoyl group (-SO2-N<) attached to the nitrogen of the carbamate, introducing a sulfonamide linkage that significantly alters the electronic environment of the nitrogen mustard. researchgate.net These modifications create hybrid molecules that combine the structural features of nitrogen mustards with other functional groups, leading to novel chemical entities.
| Derivative Class | Heteroatom Introduced | Example Compound | Key Structural Feature |
|---|---|---|---|
| Phosphoramides | Phosphorus (P) | Cyclophosphamide | N,N-bis(2-chloroethyl)amino group attached to a cyclic oxazaphosphorinane ring. google.com |
| Sulfamides | Sulfur (S) | tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate | Nitrogen mustard moiety linked to a sulfamoyl group. researchgate.net |
Molecular Mechanisms of Action and Cellular Biology Research
DNA Alkylation Dynamics and Site Specificity
The principal target for the cytotoxic action of Ethyl N,N-bis(2-chloroethyl)carbamate is cellular DNA. The covalent modification of DNA by this compound can lead to a variety of lesions, including monoadducts and the highly cytotoxic interstrand cross-links. These lesions physically obstruct the machinery of DNA replication and transcription, triggering cellular DNA damage responses.
The most nucleophilic site in DNA is the N7 position of guanine (B1146940) residues, making it the primary target for alkylation by this compound. The reaction proceeds through the formation of a reactive aziridinium (B1262131) ion, which then alkylates the N7-guanine to form a monoadduct. This initial lesion can then undergo a second intramolecular cyclization of the remaining chloroethyl arm, forming another aziridinium ion. This second reactive species can then alkylate a guanine on the opposite DNA strand, resulting in the formation of a diguanyl interstrand cross-link. nih.gov These cross-links are particularly detrimental to the cell as they prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription.
The formation of these lesions is a critical determinant of the compound's cytotoxicity. While monoadducts can be repaired by cellular DNA repair mechanisms, interstrand cross-links represent a more formidable challenge to the cell's repair machinery and are often lethal if not repaired.
Research on nitrogen mustards has revealed a clear preference for certain DNA sequences. The alkylation of guanine-N7 is significantly influenced by the surrounding nucleotide sequence. Studies with various nitrogen mustards have shown a preferential alkylation of guanines located within runs of consecutive guanines. nih.gov Specifically, the middle guanine in a G-G-G sequence is often the most reactive. For some related compounds, a preference for the 5'-GNC-3' sequence (where N is any nucleotide) has been observed for interstrand cross-link formation.
The sequence preference is thought to be influenced by the local DNA structure and the electronic environment of the target guanine. The presence of adjacent guanines can enhance the nucleophilicity of the N7 position, making it a more favorable target for alkylation. nih.gov This sequence selectivity can have significant implications for the biological consequences of DNA damage, as certain genomic regions may be more susceptible to alkylation than others.
| DNA Sequence Motif | Relative Alkylation Preference by Nitrogen Mustards | Structural Basis for Preference |
|---|---|---|
| 5'-GGC-3' | High | Enhanced nucleophilicity of the central guanine. |
| 5'-AGC-3' | Moderate | Favorable local DNA conformation. |
| 5'-GNC-3' | General site for interstrand cross-links | Optimal spacing for cross-linking between strands. |
| Isolated Guanines | Low | Lower intrinsic reactivity compared to guanines in G-rich regions. |
Quantifying the extent of DNA damage induced by alkylating agents is crucial for understanding their cytotoxic potency. Due to a lack of specific quantitative data for this compound, data from studies on the structurally similar and well-characterized nitrogen mustard, phosphoramide (B1221513) mustard, is presented as a proxy to illustrate the types of DNA adducts formed and their relative abundance. In preclinical models, treatment with phosphoramide mustard leads to the formation of various DNA adducts, with N7-guanine monoadducts being the most frequent lesion. However, the much rarer interstrand cross-links are considered to be the primary cytotoxic lesion.
| Type of DNA Damage | Relative Frequency (Illustrative) | Biological Significance |
|---|---|---|
| N7-Guanine Monoadducts | High | Can lead to base mispairing and mutations if not repaired. |
| Interstrand Cross-links (Guanine-Guanine) | Low | Highly cytotoxic, blocks DNA replication and transcription. |
| Intrastrand Cross-links (Guanine-Guanine) | Moderate | Distorts DNA helix, can block polymerase activity. |
| DNA-Protein Cross-links | Variable | Inhibits the function of DNA-associated proteins. |
Protein Alkylation and Functional Impairment Investigations
In addition to DNA, cellular proteins are also significant targets for alkylation by this compound. The nucleophilic side chains of amino acids such as cysteine, histidine, and lysine (B10760008) are susceptible to attack by the reactive aziridinium ions generated from the compound. nih.gov Alkylation of proteins can lead to alterations in their three-dimensional structure, which in turn can impair their biological function.
Proteomic studies on cells treated with nitrogen mustards have begun to identify the specific proteins that are alkylated. These studies have revealed that a wide range of cellular proteins can be targeted, with a notable enrichment for proteins involved in critical cellular processes. While specific protein targets for this compound have not been extensively cataloged, studies on the related nitrogen mustard, mechlorethamine (B1211372), have identified numerous nuclear proteins that form DNA-protein cross-links. nih.gov These include proteins involved in chromatin structure, DNA replication and repair, and transcription.
A study on the tumor suppressor protein p53, a critical regulator of the cellular response to DNA damage, demonstrated that it is a direct target of nitrogen mustard alkylation. nih.gov Specific cysteine and histidine residues within p53 were identified as sites of modification.
| Protein Target (Example from Nitrogen Mustard Studies) | Cellular Function | Identified Alkylation Sites (in p53) |
|---|---|---|
| Histones (e.g., H2A, H2B) | Chromatin structure and gene regulation | Not specified |
| DNA Polymerases | DNA replication | Not specified |
| Transcription Factors | Gene expression regulation | Not specified |
| p53 | Tumor suppression, cell cycle control, apoptosis | C124, C135, C141, C176, C182, C275, C277, H115, H178, K132, K139 nih.gov |
The alkylation of enzymes can have profound effects on their catalytic activity and structural stability. Modification of amino acid residues within the active site of an enzyme can directly inhibit its function by preventing substrate binding or catalysis. Even alkylation at sites distant from the active site can induce conformational changes that allosterically inhibit enzyme activity.
Cellular Responses to Alkylating Stress in Preclinical Models
The interaction of bifunctional alkylating agents like this compound with cellular components, most notably DNA, initiates a profound state of cellular stress. The cell, in response, activates a series of intricate pathways designed to address the damage. These responses are critical in determining the ultimate fate of the cell, whether it be survival through DNA repair, temporary cessation of proliferation, or elimination through programmed cell death.
Perturbations in Cell Cycle Progression
Alkylating agents exert significant influence over the cell cycle, the ordered sequence of events that leads to cell division. By damaging DNA, these compounds trigger cellular surveillance mechanisms known as checkpoints, which can halt cycle progression to allow time for repair. nih.gov
Research on related nitrogen mustards demonstrates that exposure can slow or arrest the progression of cells through multiple phases of the cycle. nih.gov The formation of DNA adducts and cross-links interferes with the machinery of DNA replication in the S phase and segregation in the M phase. pharmacologyeducation.org This disruption leads to the activation of checkpoint proteins that pause the cycle. Specifically, studies on compounds with the same reactive moiety show that they can cause cells to accumulate in the G2 phase, preventing their entry into mitosis. This G2 arrest is a common response to DNA damage, providing a final opportunity for the cell to repair its genome before division. Delays in S phase and G1 phase progression are also observed as the cell attempts to cope with the alkylating insult. nih.govresearchgate.net
| Cell Cycle Phase | Observed Effect | Primary Rationale |
|---|---|---|
| G1 (Gap 1) | Delay or Arrest | Checkpoint activation prevents entry into S phase with damaged DNA. |
| S (Synthesis) | Slowing of Progression | DNA adducts and cross-links physically impede the DNA replication machinery. |
| G2 (Gap 2) | Arrest | Activation of the G2/M checkpoint prevents cells with damaged DNA from entering mitosis. oup.com |
Activation of DNA Damage Response Pathways (e.g., ATM/ATR Kinase Signaling)
The integrity of the genome is paramount, and cells have evolved a sophisticated signaling network known as the DNA Damage Response (DDR) to detect and respond to lesions. nih.gov Central to this network are the phosphatidylinositol 3-kinase-like kinases (PIKKs), primarily Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). glpbio.com
ATM is principally activated by DNA double-strand breaks, whereas ATR responds to a wider array of DNA damage, particularly single-stranded DNA that forms when replication forks stall at sites of DNA lesions. nih.gov The DNA adducts and interstrand cross-links created by nitrogen mustards are potent activators of these pathways. wikipedia.orgnih.gov
Upon sensing DNA damage, ATM and ATR phosphorylate a cascade of downstream effector proteins. nih.gov Key substrates include the checkpoint kinases CHK2 and CHK1, which are phosphorylated and activated by ATM and ATR, respectively. researchgate.net These activated checkpoint kinases then orchestrate the cell's response, which includes instituting cell cycle arrest and initiating DNA repair processes. nih.gov The activation of ATR and its downstream target CHK1 is a particularly prominent response to the types of DNA lesions created by bifunctional alkylating agents, which cause replication stress. oup.comnih.gov This ATM/ATR signaling cascade is thus a critical first line of defense against the genotoxicity of compounds like this compound.
Induction of Programmed Cell Death Pathways (Apoptosis, Necroptosis)
When DNA damage is too severe to be repaired, the cell may initiate programmed cell death to eliminate itself, thereby preventing the propagation of potentially harmful mutations. The primary and most well-studied form of programmed cell death induced by DNA alkylating agents is apoptosis. wikipedia.org
The formation of irreparable DNA interstrand cross-links is a strong signal for apoptosis. wikipedia.orgnih.gov This process is often mediated by the tumor suppressor protein p53. wikipedia.orgnih.gov In response to extensive DNA damage, the p53 protein is stabilized and activated. It then functions as a transcription factor, inducing the expression of pro-apoptotic genes. nih.govresearchgate.net A key event in this pathway is the activation of effector caspases, such as caspase-3, which are proteases that execute the final stages of cell demolition. nih.govresearchgate.net Studies on structurally similar compounds like BCNU have shown that the appearance of apoptotic cells is preceded by an increase in p53-positive cells and is characterized by the presence of cleaved (activated) caspase-3. nih.govresearchgate.net
While apoptosis is the main pathway, some evidence suggests that other forms of cell death, such as necrosis, may also be induced. mdpi.com However, apoptosis remains the most documented cellular fate following overwhelming alkylating stress.
| Pathway Component | Role in Apoptosis | Activation by Alkylating Stress |
|---|---|---|
| p53 | Tumor suppressor; transcriptionally activates pro-apoptotic genes. | Stabilized and activated in response to extensive DNA damage. nih.govresearchgate.net |
| Bax | Pro-apoptotic protein of the Bcl-2 family; promotes mitochondrial outer membrane permeabilization. | Expression can be upregulated by p53, contributing to the intrinsic apoptotic pathway. nih.gov |
| Caspase-3 | Key executioner caspase; cleaves cellular substrates to dismantle the cell. | Activated via cleavage in the terminal phase of the apoptotic cascade. nih.govresearchgate.net |
Interaction with Intracellular Nucleophiles and Detoxification Pathways
The high reactivity of the bis(2-chloroethyl)amino group is not limited to DNA. wikipedia.org These electrophilic moieties can react with a variety of electron-rich atoms (nucleophiles) found in other cellular molecules. pharmacologyeducation.orgnih.gov A primary defense mechanism against such reactive electrophiles is conjugation with the intracellular antioxidant glutathione (B108866) (GSH). mdpi.com
Glutathione is a tripeptide present at high concentrations in the cell and serves as a key player in detoxification. The sulfhydryl group of its cysteine residue is a potent nucleophile that can react with alkylating agents. mdpi.com This reaction, which can be spontaneous or catalyzed by enzymes called Glutathione S-transferases (GSTs), results in the formation of a more water-soluble and less toxic conjugate. nih.govjmvh.orgnih.gov In vitro studies with various nitrogen mustards have confirmed the formation of both monoglutathionyl and diglutathionyl conjugates. nih.govresearchgate.net These conjugates can then be further processed and eliminated from the cell.
This detoxification pathway is a form of cellular resistance, as high levels of GSH or GST activity can reduce the amount of the alkylating agent available to damage critical targets like DNA. mdpi.comjmvh.org However, this process can also lead to the depletion of the cellular glutathione pool, potentially increasing the cell's vulnerability to oxidative stress. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Structural Features Contributing to Biological Potency
The biological potency of Ethyl N,N-bis(2-chloroethyl)carbamate is intrinsically linked to its unique molecular architecture, which combines the cytotoxic bis(2-chloroethyl)amine (B1207034) moiety with a deactivating ethyl carbamate (B1207046) group. The key structural features that contribute to its activity are the N,N-bis(2-chloroethyl) group, which is the pharmacophore responsible for alkylation, and the ethyl carbamate substituent on the nitrogen atom, which modulates the molecule's reactivity.
The mechanism of action of nitrogen mustards involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This cation is a potent electrophile that can alkylate nucleophilic sites on biomolecules, most notably the N7 position of guanine (B1146940) in DNA. mdpi.comoncohemakey.com The formation of this aziridinium ion is the rate-determining step for its alkylating activity. The electron density on the nitrogen atom is a critical factor in this process; a higher electron density leads to a faster formation of the aziridinium ion and thus higher reactivity.
In this compound, the carbamate group acts as an electron-withdrawing group. This reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. As a result, the rate of aziridinium ion formation is slowed down compared to nitrogen mustards with electron-donating or simple alkyl substituents. oncohemakey.com This modulation of reactivity is a key principle in the design of nitrogen mustard prodrugs, aiming to reduce systemic toxicity and potentially achieve more selective activation in target tissues. The ethyl group of the carbamate moiety primarily influences the compound's lipophilicity and steric properties.
Rational Design of Analogs for Modulated Activity in Preclinical Systems
The rational design of analogs of this compound in preclinical settings would logically focus on modifications of the carbamate linkage and the alkyl chain length to fine-tune the compound's alkylating efficacy and molecular reactivity.
Impact of Carbamate Linkage on Alkylating Efficacy
The carbamate linkage is a crucial determinant of the alkylating efficacy of this compound. By serving as an electron-withdrawing substituent, it deactivates the nitrogen mustard, rendering it less reactive than mustards with electron-donating or simple alkyl groups. This deactivation is a deliberate design feature to create a more stable and less indiscriminately reactive molecule.
The stability of the carbamate bond itself is also a factor. Carbamates are generally more stable to hydrolysis than esters but can be cleaved enzymatically or chemically under certain conditions. nih.gov The cleavage of the carbamate bond would release the highly reactive bis(2-chloroethyl)amine. The design of analogs could involve replacing the carbamate with other functionalities to alter the deactivation and potential release characteristics. For instance, replacing the carbamate with an amide or a sulfonamide group would also provide an electron-withdrawing effect but with different steric and electronic properties, and different susceptibilities to metabolic cleavage.
To illustrate the principle of how the N-substituent affects reactivity, the following table presents a hypothetical comparison of the relative rates of aziridinium ion formation for different classes of N-substituted bis(2-chloroethyl)amines.
| N-Substituent Class | Example Substituent | Electronic Effect | Expected Relative Rate of Aziridinium Ion Formation |
| Alkyl | -CH₃ | Electron-donating | High |
| Aryl | -C₆H₅ | Electron-withdrawing (by induction), Electron-donating (by resonance) | Intermediate |
| Carbamate | -C(O)OC₂H₅ | Strongly electron-withdrawing | Low |
| Phosphoramide (B1221513) | -P(O)(OCH₃)₂ | Strongly electron-withdrawing | Low |
This table is illustrative and based on established principles of organic chemistry. Actual rates would require experimental determination.
Influence of Alkyl Chain Length on Molecular Reactivity
The length of the O-alkyl chain in the carbamate group of N,N-bis(2-chloroethyl)carbamate analogs is another important parameter for modulating molecular properties. While the primary electronic effect comes from the carbonyl group of the carbamate, the alkyl chain (in this case, ethyl) can influence the molecule's physicochemical properties such as solubility, lipophilicity, and steric profile.
Increasing the length of the alkyl chain (e.g., from methyl to ethyl, propyl, butyl, etc.) would be expected to increase the lipophilicity of the compound. This could affect its ability to cross cell membranes, its distribution in the body, and its interaction with plasma proteins. While a direct correlation between alkyl chain length and alkylating reactivity (i.e., the rate of aziridinium ion formation) is not expected to be strong as the electronic environment around the nitrogen is largely unchanged, steric effects could play a role. A bulkier alkyl group might sterically hinder the approach of the molecule to its biological target or influence its binding orientation.
The following table illustrates the potential impact of varying the O-alkyl chain length on the physicochemical properties of N,N-bis(2-chloroethyl)carbamate analogs.
| O-Alkyl Group | Name | Expected Lipophilicity (LogP) | Potential Impact on Biological Properties |
| Methyl | Mthis compound | Lower | May favor aqueous solubility |
| Ethyl | This compound | Intermediate | Balanced solubility and membrane permeability |
| Propyl | Propyl N,N-bis(2-chloroethyl)carbamate | Higher | May enhance membrane permeability |
| Isopropyl | Isopropyl N,N-bis(2-chloroethyl)carbamate | Higher | Increased steric bulk may affect target binding |
| tert-Butyl | tert-Butyl N,N-bis(2-chloroethyl)carbamate | Much Higher | Significant steric hindrance |
This table is illustrative, based on general principles of medicinal chemistry. The specific LogP values and biological impacts would need to be determined experimentally.
Computational Chemistry Approaches in SAR Analysis
Computational chemistry provides powerful tools to investigate the structure-activity relationships of molecules like this compound at a molecular level, offering insights that can guide the design of more effective analogs.
Molecular Docking Simulations with Biological Targets (e.g., DNA)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, the primary biological target is DNA. Docking simulations can be used to model the interaction of the compound with the DNA double helix.
The process would typically involve:
Activation: Modeling the formation of the reactive aziridinium ion from the N,N-bis(2-chloroethyl)amine moiety.
Docking: Placing the activated molecule into the major or minor groove of a DNA model.
Covalent Bonding: Simulating the nucleophilic attack from a DNA base, typically the N7 of guanine, on the aziridinium ion to form a covalent bond.
Cross-linking: Modeling the second alkylation event, where the other chloroethyl arm forms a second aziridinium ion and reacts with another guanine base, often on the complementary strand, to form an interstrand cross-link.
These simulations can help identify preferential binding sites (e.g., specific DNA sequences like 5'-GNC-3'), predict the geometry of the DNA-drug adduct, and calculate the binding energy, which can be correlated with the compound's alkylating potential. While specific docking studies for this compound are not widely published, the methodology is well-established for the broader class of nitrogen mustards.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkylation Potential
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of N,N-bis(2-chloroethyl)carbamate analogs, a QSAR model could be developed to predict their alkylation potential or cytotoxicity.
The development of a QSAR model would involve:
Dataset: Synthesizing and testing a series of analogs with variations in the O-alkyl group of the carbamate.
Descriptor Calculation: Calculating a variety of molecular descriptors for each analog. These descriptors quantify different aspects of the molecule's structure and properties.
Model Building: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates a selection of the descriptors with the observed biological activity.
The following table provides examples of descriptors that would be relevant for a QSAR study of N,N-bis(2-chloroethyl)carbamate analogs.
| Descriptor Class | Specific Descriptor Example | Property Modeled | Expected Correlation with Alkylating Activity |
| Electronic | Hammett constant (σ) of the N-substituent | Electron-withdrawing/donating ability | Negative (more withdrawing = less reactive) |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | May be positive or negative depending on the target |
| Lipophilicity | LogP | Partitioning between octanol (B41247) and water | Often follows a parabolic relationship |
| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting capability | Correlates with reactivity |
This table presents examples of descriptors used in QSAR modeling. The actual correlation would depend on the specific biological assay and the series of compounds studied.
A validated QSAR model can be a powerful tool for predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
Preclinical Pharmacological Research and Efficacy Models
Comparative Preclinical Efficacy with Other Alkylating Agents
The preclinical evaluation of Ethyl N,N-bis(2-chloroethyl)carbamate in direct comparative studies with other classical alkylating agents is not extensively documented in publicly available literature. However, insights into its potential efficacy can be inferred from research on structurally related carbamate (B1207046) derivatives of nitrogen mustards, most notably estramustine. Estramustine, which combines a nitrogen mustard with an estradiol (B170435) molecule via a carbamate linkage, has undergone significant preclinical investigation and provides a valuable framework for understanding the potential activity of this class of compounds.
Nitrogen mustards, as a group, exert their cytotoxic effects by forming highly reactive aziridinium (B1262131) ions that alkylate DNA, leading to cross-linking, DNA damage, and ultimately cell death. The carbamate moiety in compounds like this compound and estramustine can influence the molecule's chemical properties, such as stability and lipophilicity, which in turn can affect its pharmacological profile.
Preclinical studies on various nitrogen mustard derivatives have demonstrated a range of antitumor activities. For instance, novel derivatives have been synthesized and tested against various cancer cell lines, showing potent antiproliferative effects. In one such study, new chromone-nitrogen mustard derivatives exhibited significant activity against breast cancer cell lines, with some compounds showing IC50 values in the low micromolar range. These studies highlight the ongoing efforts to enhance the efficacy and selectivity of nitrogen mustard compounds through chemical modification.
Estramustine has demonstrated potent antiproliferative effects against malignant glioma in both in vitro and in vivo models nih.gov. This activity is noteworthy as it suggests that the carbamate structure does not negate the cytotoxic potential of the nitrogen mustard group and may, in fact, contribute to a unique biological profile nih.gov. The mechanism of action for estramustine is considered to be primarily anti-mitotic, though it also exhibits effects such as inhibition of DNA synthesis and induction of apoptosis nih.gov.
While direct comparative data for this compound is scarce, the broader research into nitrogen mustard carbamates suggests a class of compounds with significant antitumor potential. The specific ethyl carbamate structure would likely modulate the reactivity and bioavailability of the bis(2-chloroethyl)amine (B1207034) pharmacophore. The electron-withdrawing nature of the carbamate group is thought to reduce the reactivity of the nitrogen mustard, which could potentially alter its toxicity profile and mechanism of action compared to more reactive alkylating agents acs.org.
Further preclinical research is necessary to directly compare the efficacy of this compound with established alkylating agents like cyclophosphamide (B585), chlorambucil, and melphalan across a range of cancer models. Such studies would be crucial in determining its relative potency, spectrum of activity, and potential therapeutic advantages.
Resistance Mechanisms and Strategies for Circumvention in Preclinical Models
Molecular Basis of Acquired Resistance in Cellular Systems
The cytotoxic effect of Ethyl N,N-bis(2-chloroethyl)carbamate stems from its ability to form covalent adducts with DNA, leading to interstrand cross-links (ICLs) that disrupt DNA replication and transcription, ultimately triggering cell death. Cancer cells can develop resistance by upregulating pathways that mitigate this DNA damage or reduce the intracellular concentration of the active compound.
Enhanced DNA repair is a primary mechanism of resistance to alkylating agents. Two key pathways involved are O6-methylguanine-DNA methyltransferase (MGMT) and the Nucleotide Excision Repair (NER) system.
O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein directly removes alkyl groups from the O6 position of guanine (B1146940), a critical site of DNA alkylation by many chemotherapeutic agents. Increased expression of MGMT has been correlated with resistance to certain 2-chloroethyl nitrosoureas. In preclinical models, melanoma cell lines with higher MGMT activity demonstrated greater resistance and a reduced ability to form lethal DNA cross-links. nih.govresearchgate.net Pre-treatment of cells with agents that deplete MGMT can increase the cytotoxic effects of these alkylating drugs. nih.gov
Nucleotide Excision Repair (NER): The NER pathway is a versatile system that recognizes and removes a wide range of bulky DNA lesions, including those induced by nitrogen mustards. While ICLs are complex lesions, NER plays a role in the initial recognition and incision steps of their repair. Upregulation of NER components can therefore contribute to the removal of DNA adducts formed by this compound, leading to increased cell survival. The breakdown product of some related compounds, 2-chloroethyl isocyanate, has been shown to inhibit the repair of single-strand DNA breaks, suggesting that the efficiency of these repair processes is a critical determinant of sensitivity. nih.govcapes.gov.br
The following table summarizes the key DNA repair pathways implicated in resistance to alkylating agents.
| DNA Repair Pathway | Mechanism of Action | Implication in Resistance |
| MGMT | Direct reversal of O6-alkylguanine adducts. | Upregulation leads to direct repair of DNA damage, preventing the formation of cytotoxic cross-links. |
| NER | Recognition and excision of bulky DNA adducts. | Increased activity can lead to the removal of monoadducts and contribute to the repair of interstrand cross-links. |
Reduced intracellular drug concentration is another significant mechanism of resistance. This is often achieved through the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.
These transporters actively expel a wide variety of xenobiotics, including chemotherapeutic agents, from the cell, thereby reducing the amount of drug that reaches its intracellular target (DNA). While specific studies on this compound are limited, the principle of efflux pump-mediated resistance is well-established for many anticancer drugs. nih.gov The balance between drug influx and efflux is critical, and an increase in efflux capacity can significantly diminish the efficacy of the treatment. nih.gov In some preclinical models, the activity of efflux pumps has been shown to be dependent on the metabolic state of the cell, with actively growing cells being more reliant on this mechanism to maintain low intracellular drug levels. nih.gov
While the primary target of this compound is DNA, alterations in proteins that modulate DNA damage signaling and apoptosis can also contribute to resistance. However, a more direct mechanism is the metabolic inactivation of the drug before it can reach its target.
The carbamate (B1207046) moiety of this compound may be susceptible to enzymatic hydrolysis. Studies on the related compound, ethyl carbamate, have shown that it is metabolized, at least in part, by esterases. doi.org This metabolic process can be inhibited by various compounds, including ethanol (B145695) and acetaldehyde, suggesting that specific enzymes are responsible for its breakdown. doi.orgnih.gov It is plausible that similar enzymatic pathways could inactivate this compound, converting it into less cytotoxic metabolites. Increased activity of such metabolic enzymes in cancer cells would represent a mechanism of acquired resistance. The probable metabolic pathways for ethyl carbamate involve hydrolysis by microsomal esterases into ethanol, carbon dioxide, and ammonia (B1221849). researchgate.net
Strategies to Overcome Resistance in Preclinical Models
To address the challenge of resistance, several strategies are being explored in preclinical settings, including the development of novel analogs and the use of combination therapies.
One approach to circumventing resistance is the rational design of new molecules that are not recognized by the cellular machinery responsible for resistance. This can involve modifying the chemical structure to:
Evade efflux pumps: By altering the physicochemical properties of the drug, it may be possible to reduce its affinity for efflux transporters.
Resist metabolic inactivation: Modifications to the carbamate group could render the molecule less susceptible to hydrolysis by esterases or other metabolic enzymes.
Induce different types of DNA lesions: Analogs that form DNA adducts that are not efficiently repaired by pathways like MGMT or NER could be more effective in resistant cells.
For instance, research on other carbamate-containing compounds has demonstrated that the synthesis and screening of a library of analogs can lead to the identification of molecules with enhanced biological activity. researchgate.netnih.govrsc.org This approach could be applied to develop derivatives of this compound that are more potent against resistant tumors. The synthesis of related compounds, such as tert-Butyl N,N-bis(2-chloroethyl)carbamate, indicates the feasibility of creating a diverse range of analogs for preclinical evaluation. chemicalbook.comapolloscientific.co.ukbldpharm.com
A promising strategy to overcome resistance mediated by enhanced DNA repair is the co-administration of the alkylating agent with an inhibitor of the specific repair pathway.
Inhibition of DNA Repair: The use of small molecules that inhibit key DNA repair proteins can re-sensitize resistant cells to the cytotoxic effects of DNA damaging agents. For example, inhibitors of PARP (Poly(ADP-ribose) polymerase), a key enzyme in single-strand break repair, have shown promise in combination with agents that cause DNA damage. While direct studies with this compound are not widely reported, the principle has been demonstrated for other classes of DNA damaging agents in preclinical and clinical settings.
The following table outlines potential combination strategies based on known resistance mechanisms.
| Resistance Mechanism | Combination Strategy | Rationale |
| Upregulation of MGMT | Combination with MGMT inhibitors (e.g., O6-benzylguanine). | Depletion of MGMT prevents the repair of O6-alkylguanine adducts, restoring sensitivity to the alkylating agent. |
| Enhanced NER activity | Combination with NER inhibitors. | Blocking the NER pathway prevents the removal of DNA adducts, increasing the level of cytotoxic DNA damage. |
| Increased drug efflux | Combination with efflux pump inhibitors. | Inhibition of efflux transporters increases the intracellular accumulation of the chemotherapeutic agent. |
By targeting the specific mechanisms of resistance, these combination approaches hold the potential to improve the therapeutic efficacy of this compound and other alkylating agents in preclinical models of cancer.
Gene Therapy Approaches in Model Systems to Restore Sensitivity
While specific preclinical studies on gene therapy to restore sensitivity exclusively to this compound are not extensively documented in publicly available research, a broader body of work on overcoming resistance to alkylating agents, a class to which this compound belongs, provides significant insights into potential gene therapy strategies. These approaches, investigated in various model systems, primarily focus on modulating the expression of genes involved in DNA repair and drug resistance.
A central mechanism of resistance to many alkylating agents is the activity of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). This enzyme repairs DNA damage induced by these agents, thereby diminishing their cytotoxic effects. nih.govunchealthcare.org Consequently, gene therapy strategies have been developed to modulate MGMT activity to enhance the efficacy of alkylating agent-based chemotherapy. nih.gov
One preclinical approach involves the inhibition of MGMT expression in tumor cells. By reducing the levels of this repair protein, cancer cells become more susceptible to the DNA-damaging effects of alkylating agents. nih.gov Gene therapy techniques, such as the use of antisense oligonucleotides or RNA interference (RNAi), can be employed to downregulate MGMT gene expression. While direct gene therapy studies targeting MGMT for sensitization to this compound are not specified, the principle is broadly applicable to chloroethylating agents.
Conversely, a different gene therapy strategy aims to protect normal cells, particularly hematopoietic stem cells, from the toxicity of alkylating agents. This approach involves the transfer of a modified MGMT gene into these cells to enhance their resistance. washington.edu By engineering hematopoietic cells to overexpress a drug-resistant variant of MGMT, it may be possible to protect the bone marrow from the dose-limiting myelosuppression often associated with alkylating agent chemotherapy. nih.govwashington.edu This would theoretically allow for the administration of higher, more effective doses of the drug to target the tumor.
Beyond MGMT, other DNA repair pathways are also implicated in resistance to alkylating agents and represent potential targets for gene therapy. The Base Excision Repair (BER) pathway, for instance, is involved in repairing the types of DNA lesions caused by some alkylating agents. researchgate.netaacrjournals.org Preclinical studies have explored the concept of targeting components of the BER pathway to sensitize cancer cells. For example, the downregulation of key BER enzymes could prevent the repair of DNA damage and enhance the cytotoxicity of the alkylating agent. aacrjournals.org
Another gene therapy avenue involves modulating the apoptotic pathways within cancer cells. Resistance to chemotherapy is often linked to the failure of tumor cells to undergo programmed cell death (apoptosis) in response to drug-induced damage. nih.gov Gene therapy approaches targeting key regulators of apoptosis could potentially restore the sensitivity of resistant cancer cells to alkylating agents. nih.gov
The table below summarizes key gene therapy targets and strategies investigated in preclinical models to overcome resistance to alkylating agents.
| Gene Target | Therapeutic Strategy | Goal in Cancer Cells | Goal in Normal Cells (e.g., Hematopoietic Stem Cells) | Relevant Model Systems |
| O6-methylguanine-DNA methyltransferase (MGMT) | Gene silencing (e.g., RNAi, antisense oligonucleotides) | Decrease expression to enhance sensitivity to alkylating agents. | Not applicable | In vitro human glioma cell lines, in vivo xenograft models |
| O6-methylguanine-DNA methyltransferase (MGMT) | Gene transfer of a drug-resistant variant | Not applicable | Increase expression to confer resistance and protect from toxicity. | Murine bone marrow cells, in vivo mouse models |
| Base Excision Repair (BER) pathway genes (e.g., MPG) | Gene silencing (e.g., siRNA) | Decrease expression to prevent DNA repair and increase cytotoxicity. | Not applicable | Pediatric glioblastoma cell lines |
| Apoptosis pathway regulators (e.g., Bcl-2 family) | Modulation of gene expression (e.g., antisense oligonucleotides) | Restore apoptosis signaling to overcome drug resistance. | Not applicable | Various cancer cell lines |
It is important to note that these gene therapy strategies are still largely in the preclinical stages of investigation. nih.gov While they hold promise for circumventing resistance to alkylating agents, further research is necessary to establish their safety and efficacy for clinical applications. The translation of these model system findings to therapies involving specific compounds like this compound would require dedicated preclinical evaluation.
Prodrug Design and Delivery System Research
Design Principles for Bioreductive or Enzyme-Activated Prodrugs of Ethyl N,N-bis(2-chloroethyl)carbamate
The core principle behind prodrug design is to chemically modify a potent cytotoxic agent, rendering it inactive until it reaches the targeted tumor tissue. There, specific physiological conditions or the presence of certain enzymes trigger its conversion into the active form.
Bioreductive Prodrugs: A key feature of solid tumors is hypoxia, a state of low oxygen concentration. This environment is exploited in the design of bioreductive prodrugs. These prodrugs are typically designed to be activated by reductase enzymes that are overexpressed in hypoxic conditions. A common strategy involves the incorporation of a nitroaromatic group into the prodrug structure. Under hypoxic conditions, nitroreductase enzymes can reduce the nitro group to a hydroxylamine (B1172632) or amine, initiating a cascade that releases the active nitrogen mustard. For instance, dinitrobenzamide mustards have been investigated as bioreductive drugs where the nitrogen mustard is activated by nitroreduction.
Another approach involves the use of N-oxides, which can be reduced to the active tertiary amine in the hypoxic tumor environment. The design of these prodrugs requires a careful balance of electronic properties to ensure that the prodrug is stable under normal oxygen levels but is efficiently reduced in the low-oxygen tumor microenvironment.
Enzyme-Activated Prodrugs: This strategy leverages enzymes that are either uniquely present or highly overexpressed in tumor cells or the tumor microenvironment. One prominent example is Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this two-step approach, an antibody-enzyme conjugate is first administered and allowed to localize at the tumor site. After the conjugate has cleared from systemic circulation, a non-toxic prodrug is administered. The enzyme at the tumor site then converts the prodrug into its active, cytotoxic form, thereby concentrating the therapeutic effect at the tumor.
Another enzyme-activated strategy involves designing prodrugs that are substrates for enzymes like caspases, which are involved in apoptosis, or matrix metalloproteinases (MMPs), which are often upregulated in the tumor microenvironment. The cleavage of a specific peptide or linker by these enzymes would then release the active this compound.
Encapsulation and Targeted Delivery Systems in Preclinical Contexts
Advanced delivery systems offer another avenue to improve the therapeutic index of this compound by controlling its biodistribution and release.
Nanoparticle-Based Delivery Approaches
Nanoparticles serve as versatile carriers for chemotherapeutic agents. nih.govresearchgate.net Their small size allows them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov Various types of nanoparticles have been explored in preclinical settings for drug delivery, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles.
The encapsulation of this compound within a nanoparticle can protect it from degradation in the bloodstream, prolong its circulation time, and reduce its exposure to healthy tissues. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on cancer cells, leading to more precise drug delivery. The release of the drug from the nanoparticle can be designed to be triggered by the acidic pH of the tumor microenvironment or by specific enzymes present in the tumor.
Table 1: Nanoparticle-Based Delivery Approaches
| Nanoparticle Type | Description | Potential Advantages for this compound Delivery |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, surface can be modified for targeted delivery. |
| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Controlled and sustained drug release, high drug loading capacity, surface functionalization. |
Antibody-Drug Conjugate (ADC) Concepts
Antibody-drug conjugates (ADCs) represent a highly targeted approach to cancer therapy. nih.gov An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic payload like a derivative of this compound, and a chemical linker that connects the two.
The antibody component of the ADC directs the conjugate to the cancer cells. Upon binding to the target antigen, the ADC is internalized by the cell. Inside the cell, the linker is cleaved, releasing the cytotoxic payload and inducing cell death. The success of an ADC is highly dependent on the choice of the target antigen, the stability of the linker in circulation, and the potency of the cytotoxic drug. Preclinical studies are crucial to optimize these components and to evaluate the efficacy and toxicity of the ADC. nih.govnih.gov
Biotransformation Pathways of Prodrugs in Model Organisms
Understanding the metabolic fate of prodrugs is critical for their development. In vivo studies in model organisms, such as mice, are essential to elucidate the biotransformation pathways and to assess the pharmacokinetic properties of the prodrug and its metabolites.
The biotransformation of other nitrogen mustard prodrugs, such as cyclophosphamide (B585), is known to be mediated by cytochrome P450 enzymes in the liver. mdpi.com This hepatic activation can lead to systemic exposure to the active drug. In contrast, the goal of tumor-targeted prodrugs is to minimize systemic activation and maximize activation at the tumor site.
In vitro studies using liver microsomes or hepatocytes can provide initial insights into the metabolic stability and potential pathways of a prodrug. nih.gov However, in vivo studies are necessary to understand the complex interplay of absorption, distribution, metabolism, and excretion (ADME) in a whole organism. These studies typically involve administering the radiolabeled prodrug to animals and analyzing plasma, urine, and tissue samples to identify and quantify the parent drug and its metabolites.
Table 2: Potential Biotransformation Pathways for Prodrugs of this compound
| Pathway | Description | Potential Outcome |
|---|---|---|
| Reductive Activation | Reduction of a nitroaromatic group under hypoxic conditions. | Release of the active nitrogen mustard at the tumor site. |
| Oxidative Dechloroethylation | Removal of one or both chloroethyl groups from the nitrogen mustard. | Formation of less toxic metabolites, potentially reducing efficacy. nih.govresearchgate.net |
| Ester Hydrolysis | Cleavage of the carbamate (B1207046) ester linkage. | May lead to premature release of the drug or formation of inactive metabolites. |
| Cytochrome P450 Metabolism | Oxidation, reduction, or hydrolysis reactions mediated by CYP enzymes. | Can lead to either activation or detoxification of the prodrug. mdpi.com |
Environmental Fate and Ecotoxicological Research Non Human Focus
Degradation Pathways in Environmental Matrices
There is no available scientific literature detailing the degradation pathways of Ethyl N,N-bis(2-chloroethyl)carbamate in environmental matrices. While the chemical structure suggests potential for certain degradation processes common to carbamates and chloro-substituted compounds, no empirical studies have been published to confirm these pathways or their kinetics.
Hydrolysis Kinetics and Mechanisms in Aquatic Environments
No studies on the hydrolysis kinetics and mechanisms of this compound in aquatic environments could be located. The bis(2-chloroethyl)amino functional group present in the molecule is structurally related to nitrogen mustards, which are known to undergo hydrolysis. However, without specific experimental data, the rate and mechanism of this process for this compound remain undetermined.
Photolytic Degradation under Simulated Solar Irradiation
Information regarding the photolytic degradation of this compound under simulated solar irradiation is not available in the public domain. Research into how this compound behaves when exposed to sunlight, a key factor in determining its environmental persistence, has not been published.
Microbial Biotransformation and Metabolite Identification in Soil and Water
There is a lack of research on the microbial biotransformation of this compound. Studies identifying specific microorganisms capable of degrading this compound or detailing the metabolites formed during such processes in soil and water have not been conducted or published. While research exists on the microbial degradation of other carbamate (B1207046) pesticides, these findings cannot be directly extrapolated to this specific compound without dedicated investigation.
Ecological Impact Assessment in Non-Target Organisms (Research Focus)
Specific ecotoxicological data for this compound is not available. The potential impact of this compound on non-target organisms has not been a subject of published research.
Effects on Aquatic Ecosystems and Organisms
No studies were found that investigated the effects of this compound on aquatic ecosystems or organisms. Consequently, there is no data on its acute or chronic toxicity to representative aquatic species such as fish, invertebrates, or algae.
Terrestrial Ecosystem Interactions and Soil Microbe Response
The interaction of this compound with terrestrial ecosystems and its effect on soil microbial communities have not been documented in scientific literature. While other carbamates and chlorinated compounds have been shown to impact soil microbial populations and functions, no such research has been performed for this particular chemical.
Bioaccumulation Potential in Food Chains (Research Focus)
The bioaccumulation potential of a chemical substance refers to its ability to be absorbed by an organism from its environment and accumulate in its tissues at a concentration higher than in the surrounding medium. This phenomenon is a critical aspect of environmental risk assessment, as it can lead to the magnification of the substance's concentration through the food chain, potentially posing a threat to organisms at higher trophic levels. In the context of this compound, the assessment of its bioaccumulation potential is primarily based on computational models due to a lack of available experimental research studies in the public domain.
These models estimate the Bioconcentration Factor (BCF), which is a key indicator of a substance's tendency to accumulate in aquatic organisms from the water. A higher BCF value suggests a greater potential for bioaccumulation.
Several predictive models have been used to estimate the BCF of this compound, yielding a range of values. These estimations are valuable in the absence of empirical data but should be interpreted with the understanding that they are theoretical and have not been validated by laboratory or field studies.
One computational model, the BCFBAF model (v3.01) from the Estimation Programs Interface, predicted a bioconcentration factor of 205.5 L/kg whole body wet weight at 25°C. researchgate.net This value is below the general bioaccumulation threshold of 2000, suggesting that this compound is not expected to significantly bioaccumulate in the food chain. researchgate.net
Other predictive databases and modules have provided different estimates. For instance, the Chemspider database estimated a BCF of 573.05 at both pH 5.5 and 7.4. researchgate.net The SciFinder database provided an even higher estimated BCF of 775 at 25°C. researchgate.net Furthermore, the Bio-concentration Factor (v12.1.0.50374) module from ACD/I-Lab predicted a BCF of 947 across the entire pH scale (pH 1-14). researchgate.net
While these predicted values vary, they consistently fall below the threshold that would classify the substance as highly bioaccumulative. The discrepancies in the estimated BCF values can be attributed to the different algorithms and assumptions used by each predictive model. Without experimental data from studies on aquatic organisms, it is not possible to definitively determine the actual bioaccumulation potential of this compound. The current assessment, therefore, relies on a weight-of-evidence approach based on these computational predictions.
Interactive Data Table: Predicted Bioconcentration Factors (BCF) for this compound
| Predictive Model/Database | Estimated BCF Value | Conditions |
| BCFBAF model (v3.01) | 205.5 L/kg | 25°C, whole body wet weight |
| Chemspider database | 573.05 | pH 5.5 and 7.4 |
| SciFinder database | 775 | 25°C |
| ACD/I-Lab Bio-concentration Factor module | 947 | pH 1-14 |
It is important to reiterate that these are predicted values and not the result of empirical research. Detailed experimental studies are necessary to accurately determine the bioaccumulation and biomagnification potential of this compound in various trophic levels of the food chain. Such research would involve exposing organisms like fish, invertebrates, and algae to the compound under controlled laboratory conditions or monitoring its presence in natural ecosystems to measure its concentration in different species. The absence of such studies represents a significant data gap in the environmental risk profile of this compound.
Future Directions and Emerging Research Avenues
Integration with Novel Chemical Modalities and Combination Research
While specific combination therapy studies focusing solely on Ethyl N,N-bis(2-chloroethyl)carbamate are not extensively detailed in current literature, the broader class of nitrogen mustards to which it belongs is a cornerstone of combination chemotherapy. researchgate.netpharmacologyeducation.org The therapeutic strategy often involves pairing alkylating agents with other drugs to enhance efficacy, overcome resistance, and target cancer cells through multiple mechanisms. nih.gov
Future research is likely to explore the synergistic potential of this compound with other chemical modalities. A promising approach is its combination with inhibitors of DNA repair pathways. nih.gov Since alkylating agents induce DNA damage, pairing them with drugs that block the cell's ability to repair this damage could lead to enhanced cytotoxicity in cancer cells. nih.gov Another avenue involves conjugating the nitrogen mustard pharmacophore to molecules that can target specific cell types or biological pathways. nih.gov This creates hybrid molecules designed to improve selectivity and reduce the toxicity associated with traditional alkylating agents. nih.gov For example, research on other nitrogen mustards has involved creating conjugates with fluorophores for simultaneous cell imaging and therapy or with molecules designed to improve penetration of the blood-brain barrier. nih.govnih.govtandfonline.com Combining bifunctional alkylating agents with compounds like arsenic trioxide has also been shown to synergistically suppress the growth of drug-resistant tumor cells. nih.gov
Development of Advanced Preclinical Models for Mechanistic Studies
To better understand the biological activity and mechanisms of action of compounds like this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures. nih.gov Advanced three-dimensional (3D) cell culture models, such as spheroids and organoids, are becoming increasingly important in preclinical research. nih.govmdpi.comoxfordglobal.com These models more accurately mimic the complex microenvironment of in vivo tissues, including cell-cell and cell-matrix interactions, which are lost in 2D cultures. nih.govnih.govoxfordglobal.com
For alkylating agents, 3D models offer a more physiologically relevant system to assess efficacy, resistance, and toxicity. nih.gov Cells grown in 3D cultures have been shown to exhibit different sensitivities to anticancer drugs compared to their 2D counterparts, often showing increased resistance that is more reflective of clinical outcomes. nih.gov These advanced models allow for the long-term study of drug effects and can be used to investigate the complex interplay between cancer cells and their surrounding environment. mdpi.com The development of 3D co-culture systems, which incorporate multiple cell types (e.g., cancer cells and stromal cells), further enhances their predictive value for evaluating the efficacy and mechanisms of pharmaceutical agents. nih.gov
| Feature | 2D Cell Culture Models | 3D Cell Culture Models (Spheroids/Organoids) |
| Cellular Organization | Monolayer on a flat, artificial surface. oxfordglobal.com | Multicellular aggregates with complex cell-cell and cell-matrix interactions. nih.govnih.gov |
| Physiological Relevance | Low; loss of tissue-specific architecture and cellular polarity. nih.govoxfordglobal.com | High; better mimicry of in vivo tissue microenvironments. nih.govmdpi.com |
| Drug Response | Often shows higher, less clinically predictive sensitivity to drugs. nih.gov | More indicative of in vivo responses, including drug resistance. nih.gov |
| Applications | High-throughput screening, basic mechanistic studies. | Disease modeling, long-term drug studies, toxicity testing, personalized medicine. mdpi.comoxfordglobal.com |
Sustainable Synthesis and Green Chemistry Approaches for Production
The conventional synthesis of this compound involves the reaction of bis(2-chloroethyl)amine (B1207034) hydrochloride with ethyl chloroformate in the presence of a base like potassium carbonate and a solvent such as acetone (B3395972), typically under reflux conditions. chemicalbook.com While effective, this process can be evaluated through the lens of green chemistry to identify opportunities for creating a more sustainable manufacturing process. rsc.orgnih.gov
Green chemistry, or sustainable chemistry, focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.comtotalpharmaceuticaltopics.com Applying these principles to the synthesis of this compound would involve several considerations.
Solvent Selection : The use of acetone is common, but green chemistry encourages the use of safer, more environmentally benign solvents, with water being an ideal choice when feasible. totalpharmaceuticaltopics.com Evaluating solvents based on their toxicity, environmental impact, and recyclability is a key step. nih.gov
Energy Efficiency : The traditional synthesis involves heating under reflux, which is energy-intensive. chemicalbook.com Exploring the use of catalysis to enable the reaction to proceed at lower temperatures or investigating alternative energy sources like microwave irradiation could significantly reduce the energy footprint of the process. rsc.org
Waste Prevention : Green chemistry prioritizes preventing waste over treating it after it has been created. rsc.org This involves optimizing reaction conditions to maximize the incorporation of all materials used in the process into the final product (atom economy) and minimizing the formation of by-products.
| Green Chemistry Principle | Application to Synthesis of this compound |
| Prevention | Optimize reaction to minimize by-product formation and unreacted starting materials. rsc.org |
| Atom Economy | Analyze the reaction to ensure maximal incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Explore alternative reagents to ethyl chloroformate that may be less hazardous. rsc.org |
| Safer Solvents & Auxiliaries | Investigate the use of greener solvents (e.g., water, ethyl lactate) to replace more hazardous organic solvents like acetone. totalpharmaceuticaltopics.com |
| Design for Energy Efficiency | Develop catalytic methods to lower the reaction temperature and reduce the need for prolonged heating (reflux). rsc.org |
| Use of Renewable Feedstocks | Source starting materials from renewable resources where technically and economically feasible. |
Role as a Synthetic Building Block in Complex Molecular Architectures
This compound serves as a valuable synthetic building block, primarily due to the reactive bis(2-chloroethyl)amino moiety. wikipedia.org This functional group is a precursor to a highly electrophilic aziridinium (B1262131) ion, which can alkylate a wide range of nucleophiles. wikipedia.org The ethyl carbamate (B1207046) group serves to modulate the reactivity and physicochemical properties of the nitrogen mustard core, making it a stable and useful intermediate for the construction of more elaborate molecules. oncohemakey.com
This compound can be considered a protected or carrier form of the bis(2-chloroethyl)amine warhead. Similar structures, such as the N-Boc and N-Cbz protected versions of bis(2-chloroethyl)amine, are used as intermediates in organic synthesis. chemicalbook.comchemicalbook.com The ethyl carbamate can be hydrolyzed or cleaved under certain conditions to potentially unmask the secondary amine or to release the active alkylating agent. tandfonline.com
The primary role of this compound as a building block is to introduce the bifunctional alkylating group into a larger molecular framework. nih.gov This strategy is employed to create targeted therapeutics, where the nitrogen mustard is attached to a carrier molecule designed to accumulate in specific tissues or cells. nih.govtandfonline.com For instance, researchers have synthesized nitrogen mustard agents using nicotinic acid as a carrier to enhance penetration of the blood-brain barrier. tandfonline.comtandfonline.com In these syntheses, a molecule containing the bis(2-chloroethyl)amino group is esterified or otherwise coupled to the carrier molecule, demonstrating its utility as a foundational component in the design of complex, biologically active compounds. tandfonline.com
Q & A
Q. How can the cytotoxicity of Ethyl N,N-bis(2-chloroethyl)carbamate derivatives be evaluated in vitro?
Methodological Answer: Cytotoxicity assays using human tumor cell lines (e.g., LoVo colonic carcinoma cells) are standard. A cell-kill assay involves incubating cells with the carbamate prodrug and a catalytic antibody (e.g., EA11-D7) to hydrolyze the prodrug into its active cytotoxic form. Viability is measured via metrics like ATP depletion or membrane integrity. Competitive binding studies with transition-state analogues (e.g., ethyl 4-nitrophenylmethylphosphonate) can correlate catalytic activity with cytotoxicity .
Example Protocol :
- Incubate LoVo cells with 100 µM prodrug and 10 µg/mL EA11-D7 abzyme for 48 hours.
- Assess viability using trypan blue exclusion or MTT assay.
Q. What crystallographic techniques are used to confirm the molecular structure of this compound derivatives?
Q. How is this compound synthesized and purified for biological studies?
Methodological Answer: Synthesis typically involves reacting chloroethylamines with ethyl chloroformate under anhydrous conditions. Purification uses column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR (e.g., ¹H NMR: δ 3.6 ppm for -CH2Cl groups) .
Advanced Research Questions
Q. What structural modifications enhance the antitumor activity of this compound derivatives?
Q. How does this compound interact with DNA to induce genotoxicity?
Methodological Answer: The compound alkylates DNA via its bis(2-chloroethyl) groups, forming crosslinks. In vitro genotoxicity assays include:
Q. What strategies resolve discrepancies in prodrug activation efficiency across different catalytic systems?
Methodological Answer: Contradictions between abzyme- and enzyme-mediated activation can arise from differences in transition-state stabilization. Resolve by:
Q. How do phosphorodiamidate analogs of this compound compare in alkylating activity?
Methodological Answer: Phosphorodiamidates (e.g., O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate) exhibit enhanced reactivity due to the butenyl group, which increases electrophilicity. Comparative studies use:
- Nucleophilic reactivity assays : Measure alkylation rates with glutathione or DNA.
- In vivo efficacy : Tumor regression models in rodents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
